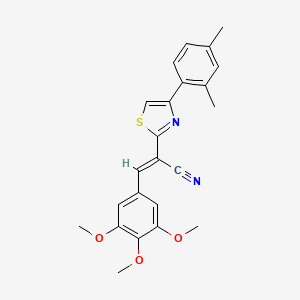

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Description

(E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a 2,4-dimethylphenyl group and a 3,4,5-trimethoxyphenyl moiety. The compound adopts an E-configuration at the α,β-unsaturated nitrile group, which is critical for its biological activity. These compounds are synthesized via Knoevenagel condensation between substituted acetonitriles and aromatic aldehydes, often catalyzed by triethylamine in ethanol .

Properties

IUPAC Name |

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-14-6-7-18(15(2)8-14)19-13-29-23(25-19)17(12-24)9-16-10-20(26-3)22(28-5)21(11-16)27-4/h6-11,13H,1-5H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURUNOHADYZOR-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as piperidine, resulting in the formation of the acrylonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Benzothiazole Cores

Compound 15 : (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

- Structural Features : Replaces the 2,4-dimethylphenyl-thiazole group with a benzothiazole ring.

- Activity : Exhibited broad-spectrum anticancer activity against 94% of the NCI-60 cancer cell line panel, with GI50 values ranging from 0.021 to 12.2 μM .

- Key Advantage : Enhanced potency attributed to the electron-withdrawing benzothiazole core, which improves binding to tubulin or other molecular targets.

(E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 33)

- Structural Features : Substitutes thiazole with a benzo[b]thiophene ring while retaining the 3,4,5-trimethoxyphenyl group.

- Activity : Demonstrated GI50 values <10 to >100 nM across cancer cell lines, surpassing many combretastatin analogues .

- Key Advantage : Overcomes P-glycoprotein (P-gp)-mediated drug resistance, a common limitation in chemotherapy .

(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Impact of Substituents on Activity

Methoxy Groups

- 3,4,5-Trimethoxyphenyl vs. 3,4-Dimethoxyphenyl :

- Methoxy Positioning : Para-methoxy groups in the trimethoxy configuration may stabilize planar conformations, facilitating intercalation into DNA or microtubules .

Thiazole/Thiophene Modifications

- 2,4-Dimethylphenyl-Thiazole vs. Benzothiazole/Benzothiophene: Benzothiazole/benzothiophene cores (Compounds 15 and 33) exhibit higher potency due to extended π-conjugation, enhancing binding to aromatic residues in target proteins.

Stereochemical Considerations: E vs. Z Isomerism

- Compound 32 (Z-Isomer) vs. Compound 33 (E-Isomer) :

- Synthesis Control: Reactions using triethylamine in ethanol favor E-isomer formation due to thermodynamic stability .

Resistance Mechanisms

- P-glycoprotein (P-gp) Efflux Avoidance: Benzothiophene acrylonitriles (e.g., Compound 33) evade P-gp-mediated efflux, a major resistance mechanism in cancers like leukemia and colon adenocarcinoma .

Biological Activity

The compound (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the acrylonitrile moiety. A common synthetic route involves the reaction of 2-amino-4-(2,4-dimethylphenyl)thiazole with appropriate electrophiles under controlled conditions. The reaction conditions and yields can vary significantly based on the specific reagents and solvents used.

Anticancer Properties

Research has indicated that compounds with thiazole and acrylonitrile functionalities exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole Derivative A | HeLa | 10 | Induction of apoptosis |

| Thiazole Derivative B | MCF-7 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related thiazole compound exhibited potent anticancer effects in vitro against breast cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis via caspase activation pathways.

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds significantly inhibited bacterial growth, with certain derivatives showing synergistic effects when combined with conventional antibiotics.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of thiazole-based compounds. For example:

- Substituent Effects : The presence of electron-donating groups on the aromatic rings has been correlated with increased potency against cancer cell lines.

- Mechanistic Insights : Studies using molecular docking simulations suggest that these compounds may interact with specific protein targets involved in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.